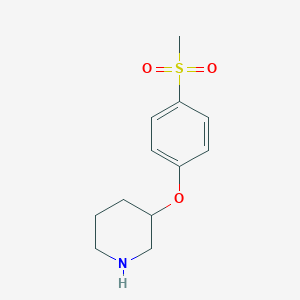

3-(4-(Methylsulfonyl)phenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

3-(4-methylsulfonylphenoxy)piperidine |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)12-6-4-10(5-7-12)16-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |

InChI Key |

XBWVNYQDOCXFRG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 4 Methylsulfonyl Phenoxy Piperidine

Retrosynthetic Analysis of 3-(4-(Methylsulfonyl)phenoxy)piperidine

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orghilarispublisher.com For this compound, the primary disconnections involve the key functional groups: the ether linkage and the piperidine (B6355638) ring.

The most logical disconnection is at the aryl ether C-O bond. This simplifies the target molecule into two key synthons: a 3-hydroxypiperidine (B146073) equivalent and a 4-(methylsulfonyl)phenyl synthon. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C(aryl)-O bond suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The corresponding synthetic precursors would be a suitably protected 3-hydroxypiperidine (1) and an activated aryl partner like 4-fluoro-phenyl methyl sulfone (2) or 4-iodo-phenyl methyl sulfone .

Pathway B: Disconnection of the C(aliphatic)-O bond points towards a Williamson ether synthesis or a Mitsunobu reaction. This approach utilizes 4-(methylsulfonyl)phenol (B50025) (3) and a protected 3-hydroxypiperidine derivative where the hydroxyl group is converted into a leaving group, or used directly in the case of a Mitsunobu reaction.

Further disconnection of the piperidine precursor (1) can lead to simpler acyclic starting materials, although using a pre-formed, functionalized piperidine ring is often more efficient. researchgate.net The 4-(methylsulfonyl)phenyl moiety can be traced back to simpler starting materials like 4-(methylthio)anisole or 4-fluorothioanisole, where the sulfone is formed via oxidation in a later step.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. The choice of pathway often depends on factors like starting material availability, scalability, and the desired stereochemical outcome. A crucial aspect in nearly all routes is the use of a protecting group for the piperidine nitrogen (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)) to prevent side reactions and facilitate purification.

The key piperidine intermediate is 3-hydroxypiperidine. While this can be synthesized through multi-step sequences involving cyclization, a more common and efficient approach is the modification of a pre-existing pyridine (B92270) ring. researchgate.net For instance, 3-hydroxypyridine (B118123) can be hydrogenated to yield 3-hydroxypiperidine. Catalytic hydrogenation using catalysts like rhodium or palladium is effective for this transformation. mdpi.com The piperidine nitrogen is typically protected prior to subsequent steps.

Table 1: Representative Conditions for Pyridine Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| Rh/C | Methanol | 25-50 | 1-10 | mdpi.com |

| Pd/C | Ethanol (B145695)/HCl | 25 | 1 | General Knowledge |

| PtO₂ | Acetic Acid | 25 | 3 | General Knowledge |

This table presents typical conditions for the hydrogenation of pyridine derivatives.

The formation of the aryl ether bond is a critical step in the synthesis. Several established methods can be employed, each with its own advantages.

Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a phenolic compound under mild conditions. researchgate.net In this case, N-Boc-3-hydroxypiperidine is reacted with 4-(methylsulfonyl)phenol in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is known for its reliability but can be challenging to scale up due to the stoichiometric byproducts. nih.gov

Palladium- or Copper-Catalyzed C-O Cross-Coupling: The Buchwald-Hartwig and Ullmann reactions are powerful methods for forming C-O bonds. google.comunion.edu A protected 3-hydroxypiperidine can be coupled with an aryl halide, such as 4-bromophenyl methyl sulfone or 4-iodophenyl methyl sulfone. These reactions require a transition metal catalyst (palladium or copper), a suitable ligand, and a base. google.com Diamine-based ligands have shown great efficacy in copper-catalyzed systems. union.edu

Table 2: Comparison of Catalytic Systems for C-O Coupling

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-120 | google.com |

| Ullmann-type | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | 80-110 | union.edu |

| Ullmann-type | CuI | Cyclohexane-1,2-diamine | K₂CO₃ | Toluene | 110 | union.edu |

This table summarizes common catalytic systems for aryl ether synthesis based on analogous transformations.

The methylsulfonyl group can be introduced at various stages of the synthesis. The timing of its installation is a key strategic decision.

Late-Stage Oxidation: A common strategy involves forming the ether linkage first using a precursor like 4-(methylthio)phenol (B156131). The resulting 3-(4-(methylthio)phenoxy)piperidine (B13530278) intermediate is then oxidized to the desired sulfone. This approach is often preferred as thioethers are generally less electron-withdrawing than sulfones, which can affect the reactivity of the aromatic ring in the preceding C-O coupling step.

The oxidation of the intermediate thioether to a sulfone is a reliable transformation. A variety of oxidizing agents can accomplish this, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Table 3: Common Reagents for Thioether to Sulfone Oxidation

| Oxidizing Agent | Solvent | Temperature (°C) | Comments |

| m-CPBA (2.2 eq.) | Dichloromethane (DCM) | 0 to 25 | Highly effective, common lab-scale reagent. |

| Oxone® | Methanol/Water | 0 to 25 | Inexpensive and environmentally benign. |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 25 to 80 | Often requires a catalyst (e.g., Na₂WO₄). |

This table provides an overview of typical conditions for the oxidation of aryl thioethers to aryl sulfones.

Enantioselective Synthesis of Chiral Isomers of this compound

The C3 position of the piperidine ring is a stereocenter, meaning the target molecule exists as a pair of enantiomers, (R)- and (S)-3-(4-(Methylsulfonyl)phenoxy)piperidine. For many applications, accessing a single enantiomer is essential. This can be achieved either by using enantiopure starting materials or by employing an asymmetric catalytic method. nih.govnih.gov

The most direct route involves starting with an enantiomerically pure precursor, such as (R)-N-Boc-3-hydroxypiperidine or (S)-N-Boc-3-hydroxypiperidine. These chiral building blocks can be obtained through the resolution of a racemic mixture or synthesized from the chiral pool. Subsequent reactions, such as the Mitsunobu or Ullmann ether synthesis, typically proceed with retention or inversion of configuration at the stereocenter, allowing for predictable control over the final product's stereochemistry. nih.gov

Achieving enantioselectivity through asymmetric catalysis presents a more elegant and potentially more efficient alternative to resolution. nih.gov While a reaction specifically for this compound might not be documented, the principles of asymmetric catalysis can be applied. For metal-catalyzed C-O bond formation, the use of a chiral ligand in conjunction with the metal catalyst (e.g., copper or palladium) can induce enantioselectivity. acs.org Chiral BINOL-derived ligands, for example, have been used to catalyze asymmetric C-C bond formations and could potentially be adapted for C-O bond forming reactions. nih.goviupac.org

The development of such a catalytic system would involve screening a variety of chiral ligands and reaction conditions to optimize for both high yield and high enantiomeric excess (ee). The success of this approach depends on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the reactants during the key bond-forming step.

Based on a comprehensive search of available scientific literature and patent databases, there is currently insufficient specific information to generate a detailed article on the synthetic methodologies for "this compound" that strictly adheres to the requested outline.

The topics of:

Green Chemistry Approaches in the Synthesis of this compound

are not specifically documented for this particular compound in the public domain. While general methods for the synthesis of piperidine derivatives exist, applying that information would violate the strict requirement to focus solely on "this compound."

Therefore, it is not possible to provide a scientifically accurate and thorough article that meets the precise constraints of the provided outline.

Chemical Derivatization and Analog Design of 3 4 Methylsulfonyl Phenoxy Piperidine

Synthesis of Positional Isomers and Regioisomers

The generation of positional isomers of 3-(4-(methylsulfonyl)phenoxy)piperidine involves altering the substitution pattern on both the piperidine (B6355638) and the phenyl rings. This can be achieved by employing different starting materials in a convergent synthetic approach, commonly involving an ether linkage formation step, such as the Mitsunobu reaction or Williamson ether synthesis.

The core starting materials are typically a substituted hydroxypiperidine and a substituted phenol (B47542). For the parent compound, this involves coupling 3-hydroxypiperidine (B146073) with 4-(methylsulfonyl)phenol (B50025). The synthesis of 4-(methylsulfonyl)phenol is well-documented, often proceeding through the oxidation of the more readily available 4-(methylthio)phenol (B156131) using oxidizing agents like Oxone or sodium periodate. chemicalbook.comchemicalbook.com The 3-hydroxypiperidine precursor can be obtained via the reduction of 3-hydroxypyridine (B118123). google.comgoogle.com

Positional isomers can be synthesized by strategically replacing the initial building blocks. For instance, using 2-hydroxypiperidine or 4-hydroxypiperidine (B117109) allows for the relocation of the phenoxy group on the piperidine ring. Similarly, employing regioisomers of the phenol component, such as 2-(methylsulfonyl)phenol (B1297659) or 3-(methylsulfonyl)phenol, alters the position of the methylsulfonyl group on the aromatic ring. evitachem.comnih.gov

The table below illustrates the synthetic strategy for generating various positional isomers.

| Piperidine Precursor | Phenol Precursor | Resulting Isomer Structure |

|---|---|---|

| 3-Hydroxypiperidine | 4-(Methylsulfonyl)phenol | This compound (Parent Compound) |

| 4-Hydroxypiperidine | 4-(Methylsulfonyl)phenol | 4-(4-(Methylsulfonyl)phenoxy)piperidine |

| 2-Hydroxypiperidine | 4-(Methylsulfonyl)phenol | 2-(4-(Methylsulfonyl)phenoxy)piperidine |

| 3-Hydroxypiperidine | 3-(Methylsulfonyl)phenol | 3-(3-(Methylsulfonyl)phenoxy)piperidine |

| 3-Hydroxypiperidine | 2-(Methylsulfonyl)phenol | 3-(2-(Methylsulfonyl)phenoxy)piperidine |

Structural Modifications of the Piperidine Ring

The secondary amine of the piperidine ring is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups to modulate properties such as polarity, basicity, and steric bulk. Standard N-alkylation procedures are commonly employed to introduce alkyl, benzyl, or other substituted alkyl groups. nih.gov These reactions typically involve treating the parent piperidine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the alkylating agent is carefully controlled. researchgate.net

N-acylation represents another major modification pathway, yielding amide derivatives. This is typically achieved by reacting the piperidine with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). nih.gov Furthermore, N-sulfonylation can be accomplished by reacting the piperidine with a sulfonyl chloride to produce sulfonamides.

The following table summarizes common N-substitution reactions applicable to the this compound scaffold.

| Reaction Type | Reagent Class | Base/Solvent System (Example) | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ / DMF | N-Alkyl |

| N-Acylation | Acyl Chloride (R-COCl) | Et₃N / CH₂Cl₂ | N-Acyl (Amide) |

| N-Arylation | Aryl Halide (Ar-X) | Pd Catalyst / Base | N-Aryl |

| Reductive Amination | Aldehyde/Ketone (R-CHO) | NaBH(OAc)₃ / AcOH | N-Alkyl |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine | N-Sulfonyl (Sulfonamide) |

Introducing substituents at the carbon atoms (C2, C4, C5, C6) of the piperidine ring offers a route to analogs with altered stereochemistry and conformational preferences. A primary strategy involves utilizing a pre-functionalized piperidine precursor in the initial synthesis. For example, commercially available or synthetically accessible substituted 3-hydroxypiperidines, such as 4-methyl-3-hydroxypiperidine or 5-fluoro-3-hydroxypiperidine, can be used in the etherification step to generate the desired analogs. nih.gov

More advanced methods allow for the direct functionalization of the piperidine ring. A regioselective 3-alkylation can be achieved by converting the piperidine into an N-chloro derivative, followed by dehydrohalogenation to form an enamine intermediate, which can then be alkylated. odu.edu Recently developed techniques combine biocatalytic C-H oxidation to introduce a hydroxyl group at a specific position, which can then be used as a handle for further functionalization via cross-coupling reactions. news-medical.net These methods provide access to a diverse range of complex, three-dimensional piperidine structures. news-medical.net

Modifying the size of the heterocyclic ring is a key strategy in drug design to alter the spatial arrangement of key binding groups. slideshare.net

Ring Contraction: To generate pyrrolidine (B122466) analogs (a five-membered ring), a synthetic approach starting from a pyrrolidine core, such as (S)-N-Boc-3-hydroxypyrrolidine, would be employed. This precursor would be coupled with 4-(methylsulfonyl)phenol under standard etherification conditions, followed by deprotection of the nitrogen.

Ring Expansion: The synthesis of seven-membered azepane analogs can be achieved through ring expansion of a piperidine precursor. rsc.orgresearchgate.net A common method involves the formation of an N-substituted 2-(methylsulfonyloxymethyl)piperidine. The methylsulfonyloxy group acts as a leaving group, which, upon intramolecular nucleophilic attack by the ring nitrogen, can facilitate a rearrangement to form the larger azepane ring system. rsc.orgresearchgate.net This strategy provides stereoselective and regioselective access to substituted azepanes. rsc.org

Modifications of the Phenoxy Moiety

Introducing substituents onto the phenyl ring of the phenoxy moiety can significantly influence the electronic properties and binding interactions of the molecule. The primary positions for substitution on the 4-(methylsulfonyl)phenol ring are the two carbons ortho to the hydroxyl group (C2 and C6), as the para position is occupied and the methylsulfonyl group is a meta-director.

Halogenation: The direct halogenation of phenols is a well-established transformation. The reaction conditions can be tuned to control the degree of substitution. For mono-halogenation (e.g., with bromine or chlorine), the reaction is typically carried out in a solvent of low polarity, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), at low temperatures. youtube.comyoutube.com Using a polar solvent like aqueous bromine generally leads to poly-halogenation. youtube.com Therefore, treating 4-(methylsulfonyl)phenol with one equivalent of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 2-halo-4-(methylsulfonyl)phenol, which can then be coupled with 3-hydroxypiperidine.

Alkylation: C-alkylation of the phenol ring, typically a Friedel-Crafts alkylation, can introduce small alkyl groups like methyl or ethyl. This reaction is usually performed using an alkyl halide or an alcohol in the presence of an acid catalyst. ijarse.comresearchgate.net Due to the ortho-, para-directing nature of the hydroxyl group, alkylation of 4-(methylsulfonyl)phenol will preferentially occur at the C2 and C6 positions. nih.gov

The following table details potential modifications to the phenoxy ring.

| Modification | Reagent/Method | Position of Substitution | Example Substituent |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) in CCl₄ | C2 and/or C6 | -Br |

| Halogenation | N-Chlorosuccinimide (NCS) | C2 and/or C6 | -Cl |

| Halogenation | Selectfluor | C2 and/or C6 | -F |

| Alkylation | Methanol / Acid Catalyst | C2 and/or C6 | -CH₃ |

| Alkylation | t-Butanol / Acid Catalyst | C2 and/or C6 | -C(CH₃)₃ |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the phenoxy ring in this compound can be systematically modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substitutions can significantly influence the molecule's potency, selectivity, and pharmacokinetic profile by altering its electronic distribution, pKa, and potential for hydrogen bonding.

Electron-donating groups, such as alkoxy (-OR), amino (-NH2), and alkyl (-R) groups, increase the electron density of the aromatic ring. This increased electron density can enhance pi-pi stacking interactions with aromatic residues in a biological target. For instance, the introduction of a methoxy (B1213986) group is a common strategy in medicinal chemistry to improve metabolic stability and modulate receptor affinity.

The table below illustrates the potential impact of various substituents on the electronic properties of the phenoxy ring.

| Substituent | Position on Phenoxy Ring | Electronic Effect | Potential Impact on Molecular Properties |

| Methoxy (-OCH3) | Ortho, Meta, Para | Electron-Donating | Increased electron density, potential for improved metabolic stability |

| Amino (-NH2) | Ortho, Meta, Para | Strong Electron-Donating | Increased basicity, potential for new hydrogen bond interactions |

| Methyl (-CH3) | Ortho, Meta, Para | Weak Electron-Donating | Increased lipophilicity |

| Cyano (-CN) | Ortho, Meta, Para | Strong Electron-Withdrawing | Decreased electron density, potential for polar interactions |

| Nitro (-NO2) | Ortho, Meta, Para | Strong Electron-Withdrawing | Significantly decreased electron density, potential for strong polar interactions |

| Trifluoromethyl (-CF3) | Ortho, Meta,Para | Strong Electron-Withdrawing | Increased metabolic stability, increased lipophilicity |

Alterations of the Sulfonyl Group and its Connection

Isosteric Replacements of the Sulfonyl Group

Bioisosteric replacement is a key strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. The methylsulfonyl group in this compound is a key structural feature that can be replaced with various isosteres to fine-tune the molecule's characteristics.

One common isosteric replacement for the sulfone group is the sulfonamide moiety (-SO2NR2). This substitution introduces a hydrogen bond donor (if R=H) and can significantly alter the molecule's polarity and solubility. The properties of the resulting sulfonamide can be further modulated by varying the substituents on the nitrogen atom.

Another emerging and valuable bioisostere for the sulfone group is the sulfoximine (B86345) group (-S(O)NR). Sulfoximines are aza-analogs of sulfones and offer a unique three-dimensional geometry. They possess both hydrogen bond donor and acceptor capabilities, which can lead to improved target engagement. Furthermore, sulfoximines often exhibit increased aqueous solubility and metabolic stability compared to their sulfone counterparts. researchgate.net The nitrogen atom of the sulfoximine also provides an additional vector for chemical modification. endotherm-lsm.com

The following table summarizes the properties of these key isosteres:

| Original Group | Isosteric Replacement | Key Structural Difference | Impact on Physicochemical Properties |

| Sulfone (-SO2-) | Sulfonamide (-SO2NR2) | Introduction of a nitrogen atom | Increased polarity, potential for hydrogen bond donation |

| Sulfone (-SO2-) | Sulfoximine (-S(O)NR) | Aza-analog with a chiral sulfur center | Increased solubility, improved metabolic stability, H-bond donor/acceptor |

Variations in the Alkyl Chain of the Sulfonyl Group

Modification of the alkyl group attached to the sulfonyl moiety provides another avenue for optimizing the properties of this compound. While the methyl group is a common starting point, varying the length and branching of the alkyl chain can impact the compound's lipophilicity, steric profile, and metabolic stability.

Increasing the length of the alkyl chain (e.g., to ethyl, propyl) generally increases lipophilicity, which can affect cell permeability and plasma protein binding. However, longer alkyl chains may also introduce unwanted metabolic liabilities.

Introducing branching (e.g., isopropyl, tert-butyl) can create steric hindrance that may either enhance binding to a specific target by filling a hydrophobic pocket or, conversely, prevent binding due to steric clash. Branched alkyl groups can also improve metabolic stability by shielding adjacent positions from enzymatic degradation.

The choice of the alkyl group can be guided by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.

| Alkyl Group | Lipophilicity | Steric Bulk | Potential Impact on Activity |

| Methyl (-CH3) | Low | Low | Baseline |

| Ethyl (-CH2CH3) | Moderate | Moderate | Increased lipophilicity, potential for improved binding in hydrophobic pockets |

| Propyl (-CH2CH2CH3) | High | Moderate | Further increased lipophilicity |

| Isopropyl (-CH(CH3)2) | High | High | Increased steric hindrance, potential for improved metabolic stability |

Bioconjugation Strategies for this compound Derivatives (for probe development)

For the development of chemical probes, this compound derivatives can be conjugated to reporter molecules such as fluorescent dyes, biotin, or radioactive isotopes. This requires the introduction of a reactive handle onto the core scaffold that can be selectively modified without disrupting the key interactions with the biological target.

Common Linker Attachment Points and Chemistries:

Alkylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be alkylated with a linker containing a reactive group such as a terminal alkyne or azide (B81097) for subsequent "click" chemistry.

Acylation of the Piperidine Nitrogen: The piperidine nitrogen can be acylated with a linker containing a carboxylic acid, which can then be coupled to an amine-containing reporter molecule using standard amide bond formation chemistry.

Functionalization of the Phenoxy Ring: If tolerated by the biological target, a reactive group can be introduced onto the phenoxy ring. This provides an alternative attachment point for the linker, leaving the piperidine moiety unmodified.

The table below outlines some potential bioconjugation strategies:

| Attachment Point | Linker Chemistry | Reactive Handle on Linker | Reporter Molecule | Conjugation Reaction |

| Piperidine Nitrogen | Alkylation | Terminal Alkyne | Azide-functionalized Fluorophore | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Piperidine Nitrogen | Acylation | Carboxylic Acid | Amine-functionalized Biotin | Amide Coupling (e.g., using EDC/NHS) |

| Phenoxy Ring | Suzuki Coupling | Boronic Ester | Halogenated Reporter | Palladium-Catalyzed Cross-Coupling |

The design of the linker itself is also crucial. The length and composition of the linker (e.g., polyethylene (B3416737) glycol (PEG) chains) can be varied to optimize the solubility and pharmacokinetic properties of the final probe.

Investigation of Molecular Interactions and Mechanisms of Action Pre Clinical Research Focus

Exploration of Potential Biological Targets through Ligand-Based and Structure-Based Approaches

The identification of potential biological targets for 3-(4-(Methylsulfonyl)phenoxy)piperidine involves a combination of computational and experimental strategies. The structural features of the molecule, specifically the piperidine (B6355638) ring and the methylsulfonylphenyl group, suggest potential interactions with a variety of biological macromolecules.

Ligand-based approaches would compare the three-dimensional shape and electrostatic properties of this compound with those of known active compounds in pharmacological databases. This can help to generate hypotheses about potential targets. For instance, the piperidine scaffold is a common motif in compounds targeting the central nervous system (CNS), including receptors and transporters.

Structure-based approaches, on the other hand, would involve computational docking simulations of this compound against the crystal structures of various potential protein targets. The methylsulfonyl group, being a strong hydrogen bond acceptor, and the phenoxy linker are key features that would be analyzed for their potential to form favorable interactions within the binding sites of enzymes or receptors. Preliminary research suggests that piperidine derivatives bearing sulfonyl groups may exhibit inhibitory activity against enzymes such as lysine-specific demethylase 1 (LSD1), a target of interest in oncology research. However, specific studies detailing these approaches for this compound are not extensively available in public literature.

Characterization of Receptor Binding Affinity and Selectivity Profile (in vitro, non-human)

To experimentally validate computationally generated hypotheses and to broadly profile the compound's interactions, a series of receptor binding assays are typically employed. These assays quantify the affinity and selectivity of a compound for various receptors.

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The ability of this compound to displace the radioligand from the receptor is measured, which allows for the calculation of its binding affinity, typically expressed as the inhibitor constant (Kᵢ).

As of the current literature review, specific data from radioligand binding assays for this compound across a wide panel of receptors are not publicly available. Such studies would be essential to determine its primary biological targets and potential off-target effects.

Competition binding studies are a form of radioligand binding assay where the test compound (in this case, this compound) competes with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. This value can then be used to calculate the Kᵢ value.

Detailed results from competition binding studies for this compound are not available in the reviewed scientific literature. The following table is a template representing how such data would typically be presented.

Table 1: Illustrative Receptor Binding Profile for this compound (Hypothetical Data)

| Receptor Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Dopamine (B1211576) D₂ | [³H]Spiperone | >10,000 | >10,000 |

| Serotonin 5-HT₂A | [³H]Ketanserin | >10,000 | >10,000 |

| Sigma-1 | ³H-Pentazocine | 500 | 350 |

| Muscarinic M₁ | [³H]Pirenzepine | >10,000 | >10,000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Enzyme Inhibition Studies and Mechanistic Elucidation (in vitro, non-human)

Investigating the effect of this compound on various enzymes is another critical aspect of its preclinical characterization.

Should initial screens identify any enzymatic targets for this compound, kinetic studies would be performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. As previously mentioned, there is a suggestion that related compounds may inhibit LSD1, but specific kinetic data for this compound is lacking.

The following table illustrates how enzyme inhibition data would be presented.

Table 2: Illustrative Enzyme Inhibition Profile for this compound (Hypothetical Data)

| Enzyme Target | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| MAO-A | Kynuramine | >100 | >100 | Not Determined |

| MAO-B | Benzylamine | >100 | >100 | Not Determined |

| LSD1 | H3K4me2 peptide | 15 | 8 | Competitive |

| CYP2D6 | Dextromethorphan | >50 | >50 | Not Determined |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

In addition to direct enzyme inhibition, it is also possible for a compound to act as an allosteric modulator, binding to a site on the enzyme distinct from the active site and altering its activity. Specific studies to investigate the potential allosteric modulation of enzymes by this compound have not been reported in the available literature. Such investigations would be a valuable next step in characterizing its mechanism of action.

Cellular Pathway Modulation in Model Systems (in vitro, non-human cell lines)

The direct impact of this compound on specific cellular signaling pathways has not been extensively detailed in publicly available literature. However, by examining related structures, particularly those containing the phenoxypiperidine scaffold, we can infer potential mechanisms of action. Compounds with this structural motif have been investigated for their ability to modulate various cellular pathways, often through interactions with G-protein coupled receptors (GPCRs) or ion channels.

Cell-based Reporter Assays

Cell-based reporter assays are crucial tools for elucidating the functional consequences of a compound's interaction with a cellular target. These assays typically employ a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element that is activated or suppressed by a signaling pathway of interest. For analogs of this compound, such assays could be instrumental in determining their agonist or antagonist activity at a given receptor.

For example, in studies of structurally related compounds targeting the neurokinin-1 (NK1) receptor, a common GPCR target for phenoxypiperidine derivatives, reporter assays are used to measure the inhibition of substance P-induced signaling. In such a setup, cells transfected with the NK1 receptor and a reporter construct linked to a calcium-sensitive promoter would be treated with substance P in the presence and absence of the test compound. A decrease in reporter gene expression would indicate antagonistic activity. While specific data for this compound is not available, the activity of analogs in such assays provides a framework for its potential screening and characterization.

Analysis of Signaling Cascades

Beyond reporter assays, the direct analysis of signaling cascades provides more granular insights into a compound's mechanism of action. This can involve measuring the levels of second messengers (e.g., cAMP, IP3) or the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt).

For instance, the analog 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine has been studied for its effects on the dopamine D2 receptor, a GPCR that signals through the inhibition of adenylyl cyclase, leading to decreased cAMP levels. In a cellular model expressing the D2 receptor, this compound was shown to act as a functional antagonist. It is plausible that this compound, due to its structural similarities, might also modulate GPCR-mediated signaling pathways. The presence of the electron-withdrawing methylsulfonyl group could influence its interaction with the receptor and subsequent modulation of downstream signaling events.

In studies of other piperidine derivatives, effects on signaling pathways related to cell survival and proliferation have been noted. For example, some N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, suggesting an impact on pathways regulating the cell cycle.

Structure-Activity Relationship (SAR) Studies for Target Interaction

SAR studies are fundamental to medicinal chemistry, providing critical information on how chemical structure relates to biological activity. For the this compound scaffold, SAR exploration would involve systematic modifications of the phenoxy, methylsulfonyl, and piperidine moieties to understand their respective contributions to target binding and functional activity.

Elucidation of Pharmacophoric Requirements

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. For phenoxypiperidine derivatives, the key pharmacophoric elements generally include:

A basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target protein's binding pocket.

An aromatic ring system (the phenoxy group), which typically engages in hydrophobic and/or π-stacking interactions with aromatic amino acid residues in the binding site.

An ether linkage , which provides a specific spatial orientation between the piperidine and phenoxy rings and may also act as a hydrogen bond acceptor.

The 4-methylsulfonyl group on the phenoxy ring is a key feature of the compound . As a strong electron-withdrawing group and a potential hydrogen bond acceptor, it is expected to significantly influence the electronic properties of the phenoxy ring and provide specific interactions within the binding pocket. SAR studies on related analogs often reveal the importance of substituents at this position for potency and selectivity.

Below is an illustrative data table based on hypothetical SAR data for a generic receptor target, demonstrating how modifications to the 4-position of the phenoxy ring could influence binding affinity.

| Compound ID | R Group at 4-position | Binding Affinity (Ki, nM) |

| Analog 1 | -H | 150 |

| Analog 2 | -Cl | 75 |

| Analog 3 | -OCH3 | 120 |

| Hypothetical 1 | -SO2CH3 | 35 |

| Analog 4 | -CN | 50 |

| Analog 5 | -NH2 | 200 |

This data is illustrative and not based on experimental results for this compound.

Mapping Binding Pockets

Computational modeling and structural biology techniques, such as X-ray crystallography, are used to map the binding pockets of target proteins and understand how ligands like this compound might interact with them.

Based on studies of related ligands binding to GPCRs, it can be postulated that the piperidine nitrogen of this compound would anchor the molecule in the binding pocket through an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3). The phenoxy ring would likely extend into a more hydrophobic sub-pocket, with the 4-methylsulfonyl group potentially forming hydrogen bonds with polar residues or water molecules at the deeper end of the pocket. The specific residues forming this pocket would dictate the selectivity of the compound for different receptors.

Investigation of Stereochemical Influence on Molecular Interactions

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, being chiral themselves, can preferentially interact with one enantiomer over the other.

For 3-substituted piperidine derivatives, the stereochemistry at the C3 position dictates the spatial orientation of the phenoxy group relative to the piperidine ring. This, in turn, affects how the molecule fits into its binding site. One enantiomer might adopt a conformation that allows for optimal interactions with the target, leading to high affinity and potent activity, while the other enantiomer may bind with lower affinity or not at all.

The following table illustrates a hypothetical example of the impact of stereochemistry on the binding affinity of a 3-substituted phenoxypiperidine analog.

| Compound | Stereochemistry | Binding Affinity (Ki, nM) |

| Analog 6 | Racemic | 50 |

| Hypothetical 2a | (R)-enantiomer | 10 |

| Hypothetical 2b | (S)-enantiomer | 500 |

This data is illustrative and not based on experimental results for this compound.

In preclinical development, it is crucial to synthesize and test the individual enantiomers to determine which one is responsible for the desired pharmacological activity and to assess any potential activity or toxicity associated with the other enantiomer.

Computational Chemistry and Molecular Modeling of 3 4 Methylsulfonyl Phenoxy Piperidine

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 3-(4-(Methylsulfonyl)phenoxy)piperidine is crucial for understanding its shape, flexibility, and how it might adapt to fit into a biological target. The piperidine (B6355638) ring, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain atamanchemicals.comwikipedia.org. The key conformational question for this molecule revolves around the orientation of the 3-(4-(methylsulfonyl)phenoxy) substituent, which can exist in either an axial or equatorial position.

The relative stability of different conformers is determined by calculating their potential energies. Molecular mechanics (MM) and quantum mechanics (QM) are two primary computational methods used for this purpose.

Molecular Mechanics (MM): MM methods use classical physics-based force fields (like COSMIC) to rapidly calculate the potential energy of a molecule. nih.gov These calculations are computationally inexpensive and suitable for scanning the potential energy surface to identify low-energy conformers. For substituted piperidines, MM calculations can quantitatively predict conformer energies. nih.gov The energy difference between the axial and equatorial conformers of the 3-substituent on the piperidine ring is a key determinant of the conformational equilibrium.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by solving the Schrödinger equation. researchgate.net Functionals like B3LYP and M06-2X are commonly employed for such calculations. nih.govsuperfri.org QM calculations can be used to optimize the geometry of the conformers identified by MM and to obtain more reliable energy differences. nih.gov For piperidine derivatives, factors like electrostatic interactions, hyperconjugation, and steric hindrance influence conformational preferences. researchgate.netd-nb.info In polar solvents, the axial conformer of some piperidines may be more stable due to favorable electrostatic interactions. wikipedia.org

Illustrative Conformational Energy Data The following table presents hypothetical energy values for the conformational analysis of this compound, based on typical findings for similar substituted piperidines. These values are for illustrative purposes only.

| Conformer | Method | Basis Set | Solvent Model | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Equatorial | DFT (B3LYP) | 6-31G(d) | Gas Phase | 0.00 |

| Axial | DFT (B3LYP) | 6-31G(d) | Gas Phase | +1.5 |

| Equatorial | DFT (B3LYP) | 6-31G(d) | PCM (Water) | 0.00 |

| Axial | DFT (B3LYP) | 6-31G(d) | PCM (Water) | +1.2 |

While MM and QM calculations identify stable, low-energy states, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.comscienceopen.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape in a simulated physiological environment (typically in a box of water molecules). scienceopen.comnih.gov

By running simulations for nanoseconds or longer, researchers can observe transitions between different conformations, such as the interconversion of chair forms or the rotation of the phenoxy group. nih.gov This provides a more realistic picture of the molecule's flexibility and the conformations it is likely to adopt when approaching a receptor. Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Molecular Docking Studies with Potential Receptor Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). rjptonline.org This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. doi.org

For a molecule like this compound, docking studies would begin by identifying potential protein targets. Piperidine-containing molecules are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) like histamine H3 nih.govresearchgate.net and sigma-1 receptors uniba.it, as well as enzymes like acetylcholinesterase. doi.org

Once a target protein structure is obtained (from sources like the Protein Data Bank), this compound is computationally placed into the active site. rjptonline.org Docking algorithms sample numerous orientations and conformations of the ligand within the binding site and use a scoring function to rank them. The resulting poses are analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The piperidine nitrogen (in its protonated state) and the sulfonyl oxygens are potential hydrogen bond donors and acceptors, respectively.

π-π Stacking: The phenoxy group can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. nih.gov

Hydrophobic Interactions: The phenyl and piperidine rings can form favorable hydrophobic interactions with nonpolar residues.

Salt Bridges: The protonated piperidine nitrogen can form a strong electrostatic interaction (a salt bridge) with acidic residues like aspartate or glutamate. nih.gov

Illustrative Docking Results The following table presents hypothetical docking results for this compound against a potential kinase target. The data is for illustrative purposes only.

| Receptor Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X (Hypothetical) | -8.5 | ASP181 | Salt Bridge with Piperidine N+ |

| LYS67 | Hydrogen Bond with Sulfonyl O | ||

| PHE179 | π-π Stacking with Phenoxy Ring |

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com this compound can be utilized in these methodologies in two primary ways:

Ligand-Based Virtual Screening: If the compound is known to be active, its 3D structure and chemical features can be used to generate a pharmacophore model. researchgate.net This model, which defines the essential spatial arrangement of features required for activity, can then be used as a 3D query to screen databases for other molecules that share the same characteristics. researchgate.net

Structure-Based Virtual Screening: In this approach, a library of compounds is docked into the active site of a target receptor. researchgate.net Molecules like this compound could be part of such a library. The compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly DFT, are used to investigate the electronic structure of a molecule, which governs its properties and chemical reactivity. superfri.orgnih.govnih.gov

Key properties calculated for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov For this compound, negative potential would be expected around the sulfonyl and ether oxygens, while a positive potential would be found near the piperidine N-H proton.

Reactivity Descriptors: Based on conceptual DFT, reactivity indices like Fukui functions can be calculated. These functions indicate which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of local reactivity than MEP alone. nih.gov

Illustrative Quantum Chemical Data The following table presents hypothetical electronic properties for this compound calculated using DFT. The data is for illustrative purposes only.

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 4.5 D | Indicates a polar molecule |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartate |

| Glutamate |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution of a molecule, which is crucial for predicting its intermolecular interactions. chemrxiv.orgchemrxiv.org The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and orange hues indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue and green shades denote areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For this compound, the MESP analysis would reveal distinct electrostatic features. The oxygen atoms of the sulfonyl group and the phenoxy ether linkage are expected to be regions of high electron density, depicted as red or yellow, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the piperidine nitrogen and the aromatic ring are likely to exhibit positive electrostatic potential, appearing as blue, indicating their role as potential hydrogen bond donors.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction |

|---|---|---|

| Sulfonyl Oxygen Atoms | Negative | Hydrogen Bond Acceptor |

| Phenoxy Oxygen Atom | Negative | Hydrogen Bond Acceptor |

| Piperidine Nitrogen Atom (protonated) | Positive | Hydrogen Bond Donor |

This analysis is instrumental in understanding how the molecule might interact with biological targets, such as enzymes or receptors, where electrostatic complementarity is a key determinant of binding affinity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides insights into the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

In the context of this compound, FMO analysis can predict its kinetic stability and reactivity profile. The HOMO is likely to be localized on the electron-rich phenoxy and piperidine moieties, while the LUMO is expected to be concentrated around the electron-withdrawing methylsulfonyl group. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.5 | -1.2 | 5.3 |

| Analogue with electron-donating group | -6.2 | -1.1 | 5.1 |

These computational predictions are valuable for understanding the electronic transitions and the potential for charge transfer within the molecule, which can be correlated with its biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR studies can be pivotal in optimizing the lead compound and designing new derivatives with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity (pre-clinical)

The development of a predictive QSAR model for analogues of this compound would involve several key steps. First, a dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) would be compiled. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques. nih.gov

Table 3: Example of a QSAR Data Table for Analogues

| Compound ID | Biological Activity (pIC50) | Molecular Weight | LogP | Number of H-bond Donors |

|---|---|---|---|---|

| Analogue 1 | 7.2 | 285.3 | 2.5 | 1 |

| Analogue 2 | 6.8 | 299.4 | 2.8 | 1 |

| Analogue 3 | 7.5 | 315.4 | 2.2 | 2 |

Such predictive models are invaluable in the pre-clinical phase for prioritizing the synthesis of new compounds and for virtual screening of large chemical libraries to identify potential new leads.

Descriptor Analysis for Structure-Activity Correlation

A crucial aspect of QSAR modeling is the analysis of the selected descriptors to understand the structural features that govern the biological activity. This provides insights into the mechanism of action and helps in rational drug design. For analogues of this compound, a descriptor analysis might reveal the importance of several key properties.

For instance, the model might indicate that the biological activity is positively correlated with certain steric descriptors, suggesting a specific spatial arrangement is required for optimal binding to the target. Conversely, a negative correlation with a descriptor related to polarity might imply that a more lipophilic character is favorable for activity.

Table 4: Key Descriptors and Their Potential Impact on Activity

| Descriptor Type | Example Descriptor | Potential Correlation with Activity | Rationale |

|---|---|---|---|

| Electronic | Dipole Moment | Positive | Indicates the importance of polar interactions with the target. |

| Steric | Molecular Volume | Negative | Suggests that bulky substituents may cause steric hindrance in the binding pocket. |

| Lipophilic | LogP | Positive | Implies that increased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target. |

By understanding the relationship between these descriptors and the biological activity, medicinal chemists can make informed decisions on how to modify the structure of this compound to design more potent and effective analogues.

Analytical Methodologies for Research and Characterization of 3 4 Methylsulfonyl Phenoxy Piperidine

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are fundamental for separating 3-(4-(Methylsulfonyl)phenoxy)piperidine from impurities, starting materials, and byproducts. These techniques are crucial for assessing the purity of the final compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of piperidine (B6355638) derivatives. nih.gov For a compound like this compound, a C18 column is typically employed due to its versatility in separating compounds of moderate polarity. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or trifluoroacetic acid) and an organic solvent, typically acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of components with varying polarities.

Detection is commonly achieved using an ultraviolet (UV) detector. nih.gov The presence of the phenoxy-methylsulfonyl chromophore in the molecule allows for sensitive detection in the UV range. google.com However, for piperidine-containing compounds with weak UV absorption, pre-column derivatization can be employed to enhance detection sensitivity. nih.govgoogle.com HPLC is invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of the product in real-time, thereby optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. cmbr-journal.com For the analysis of this compound, the compound would first need to be sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to increase volatility and improve chromatographic peak shape. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. cmbr-journal.comhpst.cz The column, often with a stationary phase like 5% phenyl polysiloxane, separates compounds based on their boiling points and interactions with the phase. nih.gov As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. cardiff.ac.uk This technique is highly sensitive and selective, making it ideal for detecting trace impurities. cmbr-journal.com

| Technique | Parameter | Typical Conditions | Purpose |

|---|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) nih.gov | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with 0.1% acid (e.g., Formic Acid) nih.gov | Elution of the analyte | |

| Detection | UV-Vis Detector | Quantification and purity check | |

| Flow Rate | 1.0 mL/min nih.govnih.gov | Controls retention time and resolution | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) cmbr-journal.com | Separation based on volatility |

| Carrier Gas | Helium cmbr-journal.com | Transports sample through the column | |

| Ionization | Electron Ionization (EI) at 70 eV | Fragmentation for structural identification | |

| Detection | Mass Spectrometer | Identification by mass-to-charge ratio |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic techniques are employed to elucidate the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum would show distinct signals for each unique proton environment. The aromatic protons on the phenoxy ring would appear as doublets in the downfield region (typically 7.0-8.0 ppm). The protons on the piperidine ring would produce complex multiplets in the aliphatic region (around 1.5-3.5 ppm). chemicalbook.com The single proton on the carbon bearing the phenoxy group (C3) would likely appear as a distinct multiplet. The methyl protons of the sulfonyl group would yield a sharp singlet around 3.0 ppm.

¹³C NMR: The spectrum would show a signal for each unique carbon atom. The aromatic carbons would resonate between 115-160 ppm, while the piperidine carbons would appear in the 20-80 ppm range. rsc.org The methyl carbon of the sulfonyl group would be found further upfield.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (ortho to SO₂CH₃) | ~7.8-7.9 | Doublet |

| Aromatic Protons (ortho to O-Pip) | ~7.0-7.1 | Doublet | |

| Piperidine C3-H | ~4.5-4.7 | Multiplet | |

| Piperidine CH₂ Protons | ~1.5-3.5 | Multiplets | |

| Methyl (SO₂CH₃) Protons | ~3.0-3.2 | Singlet | |

| ¹³C NMR | Aromatic C-O | ~160-162 | - |

| Aromatic C-S | ~138-140 | - | |

| Aromatic CH | ~116-130 | - | |

| Piperidine C-O | ~75-78 | - | |

| Methyl (SO₂CH₃) | ~44-46 | - |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the sulfonyl (S=O) group would be prominent. masterorganicchemistry.com Other key absorptions would include the C-O-C stretch of the ether linkage, C-H stretches for both aromatic and aliphatic parts, and N-H stretching if the piperidine nitrogen is not substituted. nist.govresearchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. bris.ac.ukmdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern obtained from techniques like tandem MS (MS/MS) can help confirm the structure by showing logical losses of fragments, such as the methylsulfonyl group or cleavage of the piperidine ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems. nih.gov The chromophore in this compound is the substituted benzene (B151609) ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) in the UV region, corresponding to π → π* transitions of the aromatic system. nih.govscience-softcon.de The positions and intensities of these bands are influenced by the auxochromic effects of the ether and methylsulfonyl substituents.

| Technique | Functional Group | Expected Observation |

|---|---|---|

| IR Spectroscopy | N-H (Piperidine) | ~3300-3500 cm⁻¹ (stretch) |

| C-H (Aromatic/Aliphatic) | ~2850-3100 cm⁻¹ (stretch) | |

| S=O (Sulfonyl) | ~1350-1300 cm⁻¹ & 1160-1140 cm⁻¹ (asymmetric & symmetric stretch) | |

| C-O-C (Ether) | ~1200-1250 cm⁻¹ (asymmetric stretch) | |

| Mass Spectrometry | Molecular Ion | Expected [M+H]⁺ at m/z corresponding to C₁₂H₁₈NO₃S⁺ |

| Key Fragments | Loss of SO₂CH₃, cleavage of ether bond, piperidine ring fragments | |

| UV-Vis Spectroscopy | Aromatic Ring | Absorption maxima (λmax) in the range of 220-280 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nuph.edu.ua This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

For this compound, which has a chiral center at the C3 position of the piperidine ring, X-ray crystallography could unambiguously determine its R or S configuration. The analysis would also reveal the preferred conformation of the piperidine ring, which is expected to adopt a chair conformation with the substituents in either axial or equatorial positions to minimize steric strain. nuph.edu.uanih.gov The crystal structure would further detail the orientation of the phenoxy group relative to the piperidine ring and illustrate any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com

The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/n | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |

| Conformation | Chair | Lowest energy arrangement of the ring |

| Stereochemistry | Absolute configuration (R/S) | Spatial arrangement at chiral centers |

Future Directions and Emerging Research Avenues

Development of 3-(4-(Methylsulfonyl)phenoxy)piperidine as a Chemical Probe for Biological Systems

A significant advancement in the utility of the this compound scaffold has been the development of UNC1215, a potent and selective chemical probe for the methyllysine (Kme) reading function of the L3MBTL3 protein. tandfonline.comneurosciencenews.com L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, and the ability to selectively modulate its function is crucial for understanding its role in health and disease. tandfonline.comneurosciencenews.com

UNC1215, which incorporates the core this compound structure, has been instrumental in elucidating the cellular functions of L3MBTL3. tandfonline.comnih.gov It binds to L3MBTL3 with a high affinity, competitively displacing peptides containing mono- or dimethyllysine. nih.gov This probe has demonstrated excellent selectivity for L3MBTL3 over other MBT family members and a wide range of other reader domains, a critical characteristic for a reliable chemical probe. nih.gov

The development of UNC1215 serves as a blueprint for creating other chemical probes based on the this compound scaffold. By modifying peripheral chemical groups, new probes could be designed to target other methyllysine reader proteins or even other protein classes entirely. The key properties of a successful chemical probe, as exemplified by UNC1215, are high potency, well-defined mechanism of action, and high selectivity.

Table 1: In vitro Potency and Selectivity of UNC1215

| Target | IC50 (nM) | Binding Affinity (Kd, nM) |

| L3MBTL3 | 40 | 120 |

| L3MBTL1 | >50,000 | - |

| MBTD1 | >50,000 | - |

| SCMH1 | >50,000 | - |

| 53BP1 | >50,000 | - |

Data sourced from studies on UNC1215, a compound with the this compound core structure. nih.govmedchemexpress.com

Integration into High-Throughput Screening Libraries for Novel Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. Incorporating derivatives of this compound into HTS libraries could lead to the identification of novel biological targets and starting points for new therapeutic agents.

The structural features of the this compound scaffold, including its three-dimensional shape and the presence of hydrogen bond donors and acceptors, make it an attractive candidate for library inclusion. These features provide opportunities for diverse interactions with a wide range of protein targets.

Libraries for HTS can be curated based on diversity or focused on specific target classes. Given the known activity of UNC1215 against an epigenetic reader domain, a focused library of this compound analogs could be designed to screen against other epigenetic targets. A more diverse library could be used in phenotypic screens, where the effect of the compounds on whole cells or organisms is measured without a preconceived target.

Exploration of Polypharmacology and Off-Target Interactions (pre-clinical)

Polypharmacology, the ability of a compound to interact with multiple targets, is a double-edged sword in drug development. the-scientist.com While it can lead to enhanced efficacy or new therapeutic applications, it can also be the cause of adverse side effects. A thorough preclinical assessment of the polypharmacology and off-target interactions of this compound and its analogs is therefore essential.

Studies on UNC1215 have included off-target profiling against a panel of kinases and G-protein coupled receptors (GPCRs). nih.gov While UNC1215 was found to be highly selective for L3MBTL3, it did show some weak off-target activity at high concentrations. nih.gov For instance, at a concentration of 10 µM, it exhibited over 50% inhibition of 8 targets in the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) panel. nih.gov Further investigation revealed affinity for M1 and M2 muscarinic receptors, although functional assays indicated weak antagonist activity. nih.gov

Understanding the off-target profile of this chemical class early in the development process is critical. This knowledge can guide the design of more selective compounds and help to interpret the results of cellular and in vivo studies.

Table 2: Off-Target Profile of UNC1215 at 10 µM

| Target Class | Number of Targets Screened | Targets with >50% Inhibition |

| Kinases | 50 | 1 (FLT3, 64% inhibition) |

| GPCRs/Ion Channels | >40 | 8 |

Data reflects the off-target screening of UNC1215, a key analog of this compound. nih.gov

Advanced Computational Methodologies for Predictive Design

Advanced computational methodologies, including quantitative structure-activity relationship (QSAR) modeling and in silico screening, are powerful tools for accelerating the design and optimization of new compounds. nih.govresearchgate.net These methods can be applied to the this compound scaffold to predict the biological activity, pharmacokinetic properties, and potential off-target interactions of novel derivatives.

QSAR models can be developed to correlate the structural features of this compound analogs with their observed biological activity. researchgate.net This can help to identify the key chemical moieties responsible for potency and selectivity, guiding the design of new compounds with improved properties. For example, in silico-based QSAR and pharmacophore analyses of piperidine (B6355638) derivatives have been used to investigate the structural features responsible for farnesyltransferase inhibitory activity. nih.gov

Virtual screening techniques can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of potential protein targets. sciengpub.irresearchgate.net This can help to prioritize compounds for synthesis and experimental testing, saving time and resources. Furthermore, computational methods can predict potential off-target interactions, allowing for the early identification of compounds that may have undesirable side effects. nih.gov Modern computer modeling can predict the biological activity and pharmacokinetic properties of compounds at early stages, accelerating the identification of promising candidates for further development. researchgate.net

By integrating these advanced computational approaches, the exploration of the chemical space around the this compound scaffold can be conducted in a more efficient and targeted manner, increasing the likelihood of discovering novel chemical probes and therapeutic candidates.

Q & A

Q. What are the optimal synthetic routes for 3-(4-(methylsulfonyl)phenoxy)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a piperidine derivative and a methylsulfonylphenol precursor. Key steps include:

- Substitution Reaction : Reacting 4-(methylsulfonyl)phenol with a piperidine intermediate (e.g., 3-hydroxypiperidine) under alkaline conditions (e.g., K₂CO₃ in DMF or acetonitrile) to form the ether bond .

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Yield Optimization : Higher yields (>70%) are achieved with excess phenol derivatives, anhydrous solvents, and temperatures between 60–80°C .

Q. What spectroscopic methods are most reliable for structural confirmation of this compound?

- NMR : ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation, phenoxy linkage, and methylsulfonyl group. Key signals include δ ~2.8–3.2 ppm (piperidine CH₂), δ ~3.0 ppm (SO₂CH₃), and aromatic protons at δ ~7.5–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 284.1) and fragmentation patterns .

- X-ray Crystallography : Used to resolve stereochemistry and confirm chair conformations of the piperidine ring (e.g., dihedral angles between aromatic planes ~47°) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential respiratory irritation from sulfonyl intermediates .

- Spill Management : Neutralize acidic or basic residues with appropriate buffers (e.g., NaHCO₃ for acids) and adsorb solids with vermiculite .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are applicable?

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallization with Resolving Agents : Diastereomeric salt formation using tartaric acid derivatives improves enantiomeric excess (>98% ee) .

- Stereochemical Analysis : Circular dichroism (CD) or optical rotation measurements validate enantiopurity post-synthesis .

Q. What computational approaches predict the compound’s pharmacokinetic and receptor-binding properties?

- Molecular Docking : Simulations with serotonin (5-HT) receptors (e.g., 5-HT₁A) highlight potential binding interactions via the sulfonyl group and piperidine nitrogen .

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability (predicted logBB = -0.5), and CYP450 inhibition risks (e.g., CYP2D6 inhibition potential due to sulfonyl group) .

- MD Simulations : Reveal stability of the ligand-receptor complex over 100 ns trajectories, emphasizing hydrogen bonding with Asp116 and Phe330 residues .

Q. How can contradictory data in literature (e.g., varying bioactivity or synthetic yields) be resolved?

- Reproducibility Checks : Validate reported protocols with controlled variables (e.g., solvent purity, inert atmosphere) .

- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., low yields due to unoptimized stoichiometry) .

- Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities (e.g., byproducts from incomplete sulfonation) that skew bioactivity results .

Q. What strategies improve the compound’s stability in formulation studies?

- pH Optimization : Buffered solutions (pH 6–7) minimize hydrolysis of the sulfonyl group .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous formulations .

- Protective Packaging : Store under argon in amber vials to prevent oxidation and photodegradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent System | DMF/K₂CO₃ | 72 | 95 | |

| Reaction Temperature | 80°C, 12 hrs | 68 | 90 | |

| Chiral Resolution | (+)-Di-p-toluoyl-tartaric acid | 85 | >99 ee |

Q. Table 2. Bioactivity Predictions

| Property | Prediction | Tool/Model | Reference |

|---|---|---|---|

| LogP | 2.1 | SwissADME | |

| BBB Permeability | Moderate (logBB = -0.5) | PBPK Modeling | |

| CYP2D6 Inhibition | IC₅₀ = 8.2 µM | Docking Studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.